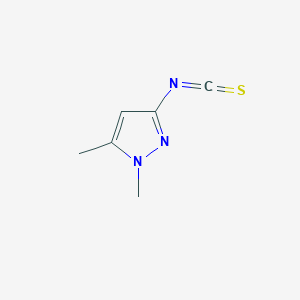

3-isothiocyanato-1,5-dimethyl-1H-pyrazole

Vue d'ensemble

Description

3-Isothiocyanato-1,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole typically involves the reaction of 3-amino-1,5-dimethyl-1H-pyrazole with thiophosgene (CSCl2) under controlled conditions . The reaction proceeds as follows:

Starting Material: 3-amino-1,5-dimethyl-1H-pyrazole

Reagent: Thiophosgene (CSCl2)

Solvent: Anhydrous dichloromethane (CH2Cl2)

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Isothiocyanato-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form pyrazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.

Cycloaddition Reactions: These reactions often require catalysts such as silver or copper salts and are conducted under mild conditions to ensure high selectivity and yield.

Major Products

Thiourea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Thiocarbamate Derivatives: Formed from the reaction with thiols.

Pyrazole Derivatives: Formed from cycloaddition reactions with alkenes and alkynes.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 3-isothiocyanato-1,5-dimethyl-1H-pyrazole, exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from pyrazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds indicate potent activity, making them promising candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. Compounds similar to this compound have shown efficacy in reducing inflammation through mechanisms involving cyclooxygenase (COX) inhibition. For example, certain derivatives have demonstrated selective COX-2 inhibition with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Studies indicate that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis or inhibit tumor growth positions it as a candidate for further investigation in cancer therapy .

Agricultural Applications

Pesticidal Properties

The isothiocyanate functional group is known for its pesticidal properties. Research indicates that this compound can be effective against certain pests and pathogens in agricultural settings. The compound's mechanism may involve disrupting biological processes in target organisms, thereby providing a natural alternative to synthetic pesticides .

Herbicidal Activity

In addition to its pesticidal applications, this compound has been evaluated for herbicidal activity. Studies suggest that it can inhibit the growth of specific weed species, making it a potential candidate for use in crop protection strategies .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a precursor in the synthesis of novel materials. Its reactivity with various substrates can lead to the formation of polymers or composite materials with desirable properties such as enhanced thermal stability or mechanical strength .

Summary Table of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives highlighted the effectiveness of this compound against pathogenic microorganisms. The research involved testing multiple compounds against bacterial strains and determining their MIC values, showcasing significant antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of pyrazoles demonstrated that compounds similar to this compound effectively inhibited COX enzymes. In vitro assays revealed promising results compared to established anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of 3-isothiocyanato-1,5-dimethyl-1H-pyrazole involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential antimicrobial and anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Isothiocyanato-1H-pyrazole

- 3-Isothiocyanato-5-methyl-1H-pyrazole

- 3-Isothiocyanato-1,5-diphenyl-1H-pyrazole

Uniqueness

3-Isothiocyanato-1,5-dimethyl-1H-pyrazole is unique due to the presence of both methyl groups on the pyrazole ring, which can influence its reactivity and biological activity compared to other isothiocyanato-pyrazole derivatives . The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall stability.

Activité Biologique

3-Isothiocyanato-1,5-dimethyl-1H-pyrazole (CAS No. 1001500-57-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H8N2S

- Molecular Weight : 144.21 g/mol

- Boiling Point : Not specified

- Density : Not specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. This compound exhibits potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) indicate strong bactericidal effects.

Table 1: Antimicrobial Efficacy of this compound

| Compound Name | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | Not specified | Staphylococcus aureus |

| Trifluoromethyl phenyl derivatives | 0.78 - 3.125 | Staphylococcus aureus |

| Hydrazone derivatives | <0.78 | Acinetobacter baumannii |

The antimicrobial mechanism involves:

- Inhibition of Macromolecular Synthesis : The compound interferes with nucleic acid and protein synthesis in bacteria.

- Biofilm Disruption : It can moderate biofilm formation and disrupt existing biofilms.

- Low Resistance Development : There is a low tendency for bacteria to develop resistance against this compound.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising cytotoxic effects against different cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| Liver carcinoma | 5.35 | Cisplatin (3.78) |

| Lung carcinoma | 8.74 | Cisplatin (6.39) |

In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar pyrazole derivatives have been reported to interact with enzymes such as acetylcholinesterase and monoamine oxidase.

- Hydrogen Bonding : The presence of nitrogen atoms in the pyrazole structure allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity.

Case Studies

A review by Abdellatif et al. (2022) synthesized a series of pyrazole derivatives and investigated their anti-inflammatory and anticancer activities. The study found that compounds with similar structures to this compound exhibited significant inhibition of COX enzymes, indicating potential therapeutic applications in inflammation and cancer treatment .

Another study focused on the synthesis of novel pyrazole derivatives that demonstrated cytotoxicity against carcinoma cell lines comparable to standard chemotherapeutics like cisplatin . This suggests that compounds like this compound could be developed into effective anticancer agents.

Propriétés

IUPAC Name |

3-isothiocyanato-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHJWKHROPPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271974 | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-57-7 | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.